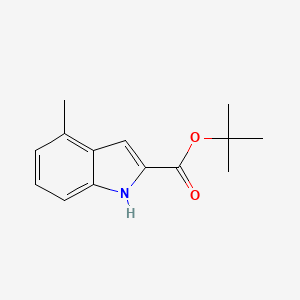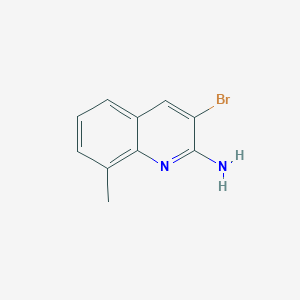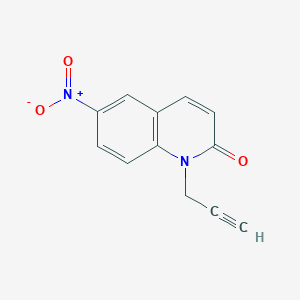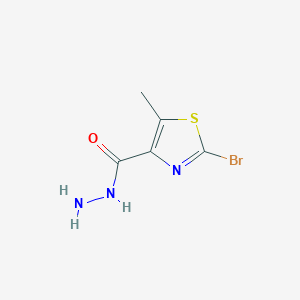
4-(Bromomethyl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and amine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often under reflux conditions. The reaction proceeds as follows:
- Dissolve naphthalen-2-amine in the chosen solvent.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical methods can also enhance the efficiency of the bromination process. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)naphthalen-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of molecules with specific pharmacological activities
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)naphthalen-2-amine depends on its specific applicationIn biological systems, the amine group can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)naphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-(Methyl)naphthalen-2-amine: Lacks the halogen atom, making it less reactive in substitution reactions.
4-(Bromomethyl)phenylamine: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties
Uniqueness
4-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both bromomethyl and amine groups on a naphthalene ring.
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
4-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7,13H2 |
InChI-Schlüssel |
GMJIOBOMNUCOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)
